molecular formula C12H17NO4S B5778682 N-(mesitylsulfonyl)-N-methylglycine

N-(mesitylsulfonyl)-N-methylglycine

Cat. No. B5778682
M. Wt: 271.33 g/mol
InChI Key: JEGBBPOMNSEZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(mesitylsulfonyl)-N-methylglycine, also known as mesNa or NMMG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. MesNa is a sulfonamide derivative of glycine, and it has been used as a protecting agent for thiol groups in organic synthesis. In addition, it has been found to have various biological and pharmacological activities, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of N-(mesitylsulfonyl)-N-methylglycine is not fully understood. However, it is known to react with thiol groups of proteins and peptides, forming stable adducts. It has also been found to reduce disulfide bonds in proteins, leading to conformational changes and altered protein function. MesNa has been shown to scavenge reactive oxygen species, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
MesNa has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced apoptosis and inflammation. It has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(mesitylsulfonyl)-N-methylglycine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

MesNa has several advantages for lab experiments. It is a readily available compound with a high purity and yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(mesitylsulfonyl)-N-methylglycine has some limitations. It can react with other functional groups in proteins and peptides, leading to unwanted modifications. In addition, it can interfere with some assays, such as those that measure thiol groups in proteins.

Future Directions

There are several future directions for the use of N-(mesitylsulfonyl)-N-methylglycine in scientific research. One potential application is in the development of new therapeutics for oxidative stress-related diseases, such as diabetes, cancer, and neurodegenerative disorders. Another direction is in the study of protein structure and function, particularly in the context of disulfide bond formation and reduction. MesNa may also have potential applications in the field of biotechnology, such as in the production of recombinant proteins with modified thiol groups.
Conclusion:
In conclusion, N-(mesitylsulfonyl)-N-methylglycine is a valuable compound for scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, a reducing agent for disulfide bonds in proteins, and a scavenger of reactive oxygen species. MesNa has various biochemical and physiological effects, making it a potential therapeutic agent for oxidative stress-related diseases. While N-(mesitylsulfonyl)-N-methylglycine has some limitations, its many advantages make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.

Synthesis Methods

MesNa can be synthesized by the reaction of mesitylene sulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine. The reaction yields N-(mesitylsulfonyl)-N-methylglycine as a white crystalline solid with a high purity and yield. The synthesis method is relatively simple and efficient, making N-(mesitylsulfonyl)-N-methylglycine a readily available compound for scientific research.

Scientific Research Applications

MesNa has been extensively used in scientific research due to its unique properties. It has been used as a protecting agent for thiol groups in organic synthesis, allowing for the selective modification of proteins and peptides. In addition, it has been used as a reducing agent for disulfide bonds in proteins, allowing for the study of protein structure and function. MesNa has also been used as a scavenger of reactive oxygen species, making it a potential therapeutic agent for oxidative stress-related diseases.

properties

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(16,17)13(4)7-11(14)15/h5-6H,7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGBBPOMNSEZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine

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